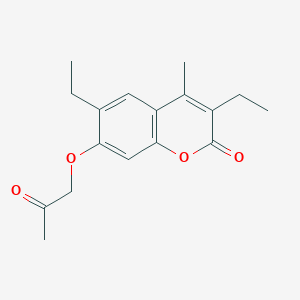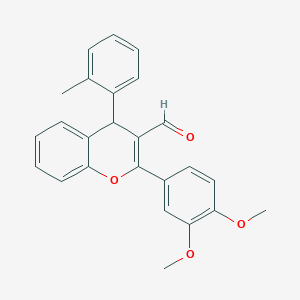
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and addiction.
Mecanismo De Acción
The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor that is expressed in various regions of the brain. Activation of mGluR5 has been implicated in various neurological disorders, including anxiety, depression, and addiction. N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 acts as a selective antagonist of mGluR5, blocking the receptor's activity and reducing the downstream signaling pathways that contribute to these disorders.
Biochemical and physiological effects:
This compound 7930 has been shown to have a range of biochemical and physiological effects in animal models. For example, studies have shown that this compound 7930 can reduce glutamate release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. Additionally, this compound 7930 has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway and is dysregulated in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using this compound 7930 is its relatively short half-life, which requires frequent dosing in animal models. Additionally, the complex synthesis of this compound 7930 may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 and mGluR5 antagonists. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in both animal models and humans. Additionally, studies could investigate the potential therapeutic applications of mGluR5 antagonists in other neurological disorders, such as schizophrenia and Parkinson's disease. Finally, research could focus on the development of new drug delivery methods to improve the efficacy and bioavailability of mGluR5 antagonists.
Métodos De Síntesis
The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 involves several steps, including the reaction of 4-chlorobenzylamine with 2-ethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with methanesulfonyl chloride to yield this compound 7930. The synthesis of this compound 7930 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N~1~-(4-chlorobenzyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been widely used in scientific research to study the role of mGluR5 in various neurological disorders. For example, studies have shown that this compound 7930 can reduce anxiety-like behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for anxiety disorders. Similarly, this compound 7930 has been shown to reduce cocaine-seeking behavior in rats, indicating that mGluR5 antagonists may be useful in the treatment of addiction.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-15-6-4-5-7-17(15)21(25(2,23)24)13-18(22)20-12-14-8-10-16(19)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULEGHUOBSPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)

![3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone](/img/structure/B5039146.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039164.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5039170.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5039182.png)

![N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B5039197.png)